molecular formula C6H10BrN3O B13223532 4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine

4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine

Katalognummer: B13223532
Molekulargewicht: 220.07 g/mol
InChI-Schlüssel: GRNJFCYDTMMZNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C6H9BrN2O It is a pyrazole derivative that features a bromine atom at the 4-position and a methoxyethyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the methoxyethyl group: This step involves the alkylation of the pyrazole ring with 2-methoxyethyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The pyrazole ring can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Oxidation and reduction reactions: Products include various oxidized or reduced forms of the pyrazole ring.

    Coupling reactions: Products include biaryl compounds formed through the coupling of the pyrazole ring with an arylboronic acid.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological research: It can be used as a probe to study various biological processes and pathways.

    Chemical synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of the target and the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the methoxyethyl group, which may affect its reactivity and applications.

    1-(2-Methoxyethyl)-1H-pyrazole:

    4-Chloro-1-(2-methoxyethyl)-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and applications.

Eigenschaften

Molekularformel

C6H10BrN3O

Molekulargewicht

220.07 g/mol

IUPAC-Name

4-bromo-1-(2-methoxyethyl)pyrazol-3-amine

InChI

InChI=1S/C6H10BrN3O/c1-11-3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)

InChI-Schlüssel

GRNJFCYDTMMZNS-UHFFFAOYSA-N

Kanonische SMILES

COCCN1C=C(C(=N1)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.